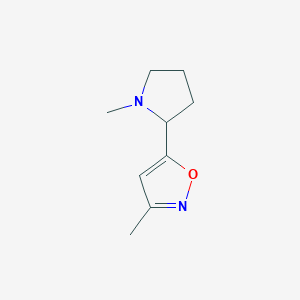
Isoxazole, 3-methyl-5-(1-methyl-2-pyrrolidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoxazole, 3-methyl-5-(1-methyl-2-pyrrolidinyl)- is a heterocyclic compound that features an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazole, 3-methyl-5-(1-methyl-2-pyrrolidinyl)- typically involves the cyclization of appropriate precursors. One common method involves the reaction of a β-keto ester with hydroxylamine hydrochloride to form an isoxazole ring. The reaction conditions often include refluxing in methanol for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts such as Cu(I) or Ru(II) are often employed in industrial settings to facilitate the cycloaddition reactions .
化学反应分析
Types of Reactions
Isoxazole, 3-methyl-5-(1-methyl-2-pyrrolidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, particularly at the carbon atoms adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoxazoles depending on the nucleophile used.
科学研究应用
Isoxazole, 3-methyl-5-(1-methyl-2-pyrrolidinyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of Isoxazole, 3-methyl-5-(1-methyl-2-pyrrolidinyl)- involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
相似化合物的比较
Similar Compounds
- 3-Methyl-5-(1-methyl-2(S)-pyrrolidinyl)isoxazole
- 5-Phenylisoxazole-3-carboxylate
- 5-Phenylisoxazole-3-carbohydrazide
Uniqueness
Isoxazole, 3-methyl-5-(1-methyl-2-pyrrolidinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a bioactive compound make it a valuable molecule in research and industry .
属性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC 名称 |
3-methyl-5-(1-methylpyrrolidin-2-yl)-1,2-oxazole |
InChI |
InChI=1S/C9H14N2O/c1-7-6-9(12-10-7)8-4-3-5-11(8)2/h6,8H,3-5H2,1-2H3 |
InChI 键 |
ILLGYRJAYAAAEW-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC(=C1)C2CCCN2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















